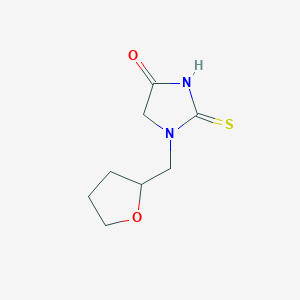
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide
Übersicht
Beschreibung
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide, commonly known as QD-1, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QD-1 is a potent inhibitor of the protein-protein interaction (PPI) between the transcription factor c-Myc and its partner Max, which is involved in the regulation of cell growth and proliferation.
Wirkmechanismus
QD-1 binds to the c-Myc-Max complex at the interface between the two proteins, disrupting the 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide and preventing the transcriptional activation of c-Myc target genes. This leads to the inhibition of cell growth and proliferation, and induction of apoptosis in cancer cells. The exact mechanism of action of QD-1 is still under investigation, but it is believed to involve the stabilization of a non-functional c-Myc-Max complex and the recruitment of co-repressors that inhibit gene expression.
Biochemical and Physiological Effects:
QD-1 has been shown to have potent inhibitory effects on c-Myc-Max 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide in vitro and in vivo. It has also been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models. QD-1 has been found to have anti-inflammatory effects in a mouse model of acute lung injury, and neuroprotective effects in a mouse model of Parkinson's disease. These findings suggest that QD-1 may have broad therapeutic potential in various disease indications.
Vorteile Und Einschränkungen Für Laborexperimente
QD-1 has several advantages for lab experiments, including its high yield and purity, and its well-characterized mechanism of action. However, QD-1 also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain biological assays. QD-1 also has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the development of QD-1 and related compounds. One direction is the optimization of the pharmacokinetic properties of QD-1, such as its solubility and half-life, to improve its efficacy as a therapeutic agent. Another direction is the identification of new targets for QD-1 and related compounds, which may expand their therapeutic potential beyond cancer and inflammation. Finally, the development of QD-1 as a tool compound for the study of c-Myc-Max 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide may lead to the discovery of new therapeutic targets and strategies for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
QD-1 has been extensively studied for its potential therapeutic applications in cancer and other diseases. The inhibition of c-Myc-Max 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models. QD-1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. These findings suggest that QD-1 may have broad therapeutic potential in various disease indications.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18(2)24(22,23)19-12-9-15(10-13-19)17(21)20-11-5-7-14-6-3-4-8-16(14)20/h3-4,6,8,15H,5,7,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMYYGZPYKQCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4818329.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4818332.png)

![7-methoxy-N-[3-(1-piperidinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4818354.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzoate](/img/structure/B4818372.png)
![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4818374.png)


![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4818389.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4818392.png)
![N-[4-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4818397.png)

